molecular formula C20H19NO3 B14232736 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one CAS No. 820210-89-7

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one

Cat. No.: B14232736
CAS No.: 820210-89-7
M. Wt: 321.4 g/mol
InChI Key: FHMXGXQICLXMFM-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one is a complex organic compound that features a xanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one typically involves the reaction of 4-methoxy-9H-xanthen-9-one with appropriate reagents to introduce the ethenyl and pyrrolidin-2-one groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s chemical structure.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-9H-xanthen-9-one: A precursor in the synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one.

    1,2,3,4-Tetrahydro-9H-xanthen-9-one: Another xanthene derivative with different chemical properties.

    2-Methoxy-1,2,3,4-Tetrahydro-9H-xanthen-9-one: Similar in structure but with variations in functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and the xanthene core

Properties

CAS No.

820210-89-7

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1-[2-(4-methoxy-9H-xanthen-9-yl)ethenyl]pyrrolidin-2-one

InChI

InChI=1S/C20H19NO3/c1-23-18-9-4-7-16-14(11-13-21-12-5-10-19(21)22)15-6-2-3-8-17(15)24-20(16)18/h2-4,6-9,11,13-14H,5,10,12H2,1H3

InChI Key

FHMXGXQICLXMFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2C=CN4CCCC4=O

Origin of Product

United States

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